1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride

Description

Chemical Classification and Nomenclature

1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride is a bicyclic organic compound belonging to the piperidine derivative family. Its systematic IUPAC name, N-cyclohexylpiperidine-4-carboxamide hydrochloride, reflects its structural components:

- A piperidine ring (6-membered nitrogen-containing heterocycle)

- A cyclohexyl group attached to the piperidine nitrogen

- A carboxylic acid moiety at the 4-position of the piperidine ring

- A hydrochloride salt form for enhanced stability.

Key identifiers include:

| Identifier | Value |

|---|---|

| CAS Number | 1019851-98-9 (free base: 63214-55-1) |

| EC Number | 981-043-0 |

| Molecular Formula | C₁₂H₂₂ClN₂O |

| Synonyms | Piperidine-4-carboxylic acid cyclohexylamide hydrochloride; 981-043-0. |

The compound’s nomenclature adheres to IUPAC guidelines, with "piperidine-4-carboxamide" specifying the carboxamide group’s position and "cyclohexyl" denoting the substituent on the nitrogen atom.

Historical Context of Cyclohexylpiperidine Derivatives in Research

Cyclohexylpiperidine derivatives emerged prominently in the late 20th century as scaffolds for drug discovery due to their conformational rigidity and bioavailability. The parent compound, piperidine, has been a cornerstone in synthesizing alkaloids and pharmaceuticals. The introduction of cyclohexyl groups aimed to enhance lipid solubility and receptor binding affinity, as seen in:

- Antihistamines : Structural analogs like levocabastine () utilize piperidine cores for histamine receptor antagonism.

- Neurological Agents : Derivatives such as tenocyclidine () demonstrate dissociative anesthetic properties via NMDA receptor modulation.

- Enzyme Inhibitors : Piperidine carboxamides are explored as OGG1 inhibitors for anticancer applications.

The hydrochloride salt form of 1-cyclohexylpiperidine-4-carboxylic acid gained attention for its improved crystallinity and solubility, facilitating pharmacological screening.

Molecular Architecture and Stereochemical Considerations

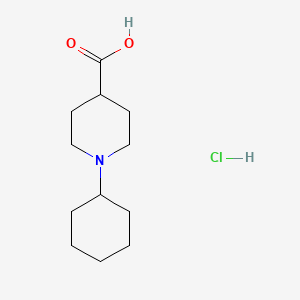

The compound’s structure (Fig. 1) features:

- A piperidine ring in a chair conformation, minimizing steric strain.

- A cyclohexyl group equatorial to the piperidine nitrogen, optimizing spatial arrangement.

- A carboxylic acid at C4, enabling hydrogen bonding and salt formation.

Key stereochemical aspects include:

- Chirality : The piperidine ring’s C4 position is chiral, though racemization may occur under basic conditions.

- Conformational Flexibility : The cyclohexyl group adopts a chair conformation, while the piperidine ring’s puckering influences receptor interactions.

The hydrochloride salt forms ionic bonds between the protonated piperidine nitrogen and chloride ions, stabilizing the crystal lattice.

Structural Comparison with Related Piperidine Analogs

Comparative analysis highlights distinct features (Table 1):

The cyclohexyl group in this compound enhances lipophilicity compared to methyl or cyclopentyl analogs, impacting membrane permeability. The carboxylic acid moiety differentiates it from ester or amide derivatives, enabling diverse reactivity in synthetic pathways.

Properties

IUPAC Name |

1-cyclohexylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2.ClH/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11;/h10-11H,1-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDSQVBGBRWQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(CC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, where a cyclohexyl halide reacts with the piperidine ring.

Carboxylation: The carboxyl group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The process involves:

Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow reactors.

Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired purity.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl or piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Properties

Antihistaminic Activity:

1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride exhibits potent antihistaminic properties. Research has demonstrated that compounds in this class can effectively counteract histamine-induced effects, making them valuable in treating allergic reactions and conditions such as asthma. The mechanism involves blocking H1 receptors, which are responsible for mediating allergic responses .

Analgesic Effects:

Studies have shown that derivatives of 1-cyclohexylpiperidine-4-carboxylic acid also possess analgesic properties. These compounds have been evaluated for their ability to alleviate pain by modulating pain pathways in the central nervous system .

Anticancer Potential:

Recent research highlights the potential anticancer properties of piperidine derivatives, including this compound. These compounds have been investigated for their cytotoxic effects on various cancer cell lines, demonstrating promising results in inhibiting tumor growth and inducing apoptosis .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reductive amination of cyclohexanone derivatives with piperidine and subsequent carboxylation processes. Structural modifications at the 4-position of the piperidine ring can enhance the pharmacological profile of these compounds, allowing for tailored therapeutic applications .

Case Study 1: Antihistaminic Activity Assessment

A study evaluated the antihistaminic activity of various piperidine derivatives, including this compound, using a model involving compound 48/80-induced histamine release in rats. The results indicated significant protective effects against lethal circulatory collapse induced by histamine, confirming its potential as an antihistaminic agent .

Case Study 2: Anticancer Activity

In vitro studies have assessed the cytotoxicity of 1-cyclohexylpiperidine-4-carboxylic acid derivatives against several cancer cell lines, including FaDu hypopharyngeal tumor cells. The findings revealed that these compounds exhibited enhanced apoptosis induction compared to standard chemotherapeutics like bleomycin, suggesting their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of 1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: Cyclohexyl vs. Cyclopropylmethyl: The cyclohexyl group (247.76 g/mol) increases molecular weight and lipophilicity compared to the cyclopropylmethyl analog (219.71 g/mol) . This difference may impact membrane permeability or binding to hydrophobic targets. Aromatic vs.

Polarity and Solubility :

- The unsubstituted piperidine-4-carboxylic acid HCl (165.62 g/mol) and 1-methyl analog (143.18 g/mol) are more hydrophilic, likely exhibiting higher aqueous solubility than bulkier derivatives .

Notes on Discrepancies and Limitations

- Safety Data : Safety profiles for most analogs (e.g., 1-(cyclopropylmethyl)piperidine-4-carboxylic acid HCl) remain undocumented, highlighting a gap in hazard assessment .

Biological Activity

1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride is a compound with the molecular formula C12H22ClNO2 and a molecular weight of 247.76 g/mol. It features a piperidine ring substituted with a cyclohexyl group and a carboxylic acid functional group at the fourth position, along with a hydrochloride salt form. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various scientific and industrial applications.

The biological activity of this compound is primarily attributed to its ability to act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets are context-dependent, but research indicates potential interactions with various biological pathways, particularly in proteomics and pharmacological studies.

Applications in Research

This compound has been investigated for its potential therapeutic properties, particularly in the following areas:

- Antimicrobial Activity : It has shown promise against Mycobacterium tuberculosis, with studies indicating effective inhibition rates. For example, compounds related to this structure demonstrated significant activity with minimum inhibitory concentrations (MIC) ranging from 6.3 µM to 23 µM .

- Cancer Research : Recent studies have explored its cytotoxic effects on various cancer cell lines, suggesting that modifications to its structure can enhance its anticancer properties. For instance, derivatives of piperidine compounds have been linked to improved cytotoxicity in hypopharyngeal tumor cells compared to standard treatments .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Cyclohexylpiperidine-4-carboxylic acid HCl | C12H22ClNO2 | Cyclohexyl substitution enhances biological activity |

| 1-Methylpiperidine-4-carboxylic acid HCl | C7H14ClNO2 | Smaller piperidine ring; potentially different CNS effects |

| 4-Cyclohexylpiperidine-1-carboxylic acid | C12H21NO2 | Different position of the carboxylic group; distinct pharmacological properties |

| 1-(2-Hydroxyethyl)piperidine-4-carboxylic acid | C10H17NO3 | Contains a hydroxyl group; affects solubility and biological activity |

The structural uniqueness of this compound allows for distinct interactions within biological systems compared to these similar compounds.

Study on Antimicrobial Activity

In a high-throughput screening study against Mycobacterium tuberculosis, several derivatives of piperidine were evaluated for their inhibitory effects. The results indicated that certain modifications to the cyclohexyl and piperidine moieties led to enhanced antibacterial activity. The most potent compound in this series had an MIC of 6.3 µM, demonstrating significant potential for further development as an anti-TB agent .

Cancer Cell Line Studies

Research involving the FaDu hypopharyngeal tumor cell line revealed that specific derivatives of piperidine exhibited improved cytotoxicity compared to traditional chemotherapeutics like bleomycin. The study highlighted the importance of three-dimensional molecular structures in enhancing binding interactions with target proteins, suggesting that compounds like this compound could be optimized for better therapeutic outcomes .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-cyclohexylpiperidine-4-carboxylic acid hydrochloride?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters such as temperature, solvent selection (e.g., dimethylformamide or ethanol), and stoichiometric ratios of reagents. For example, cyclohexyl halides or cyclohexylamine derivatives are often coupled with piperidine-4-carboxylic acid precursors under reflux conditions. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity . Monitoring reaction progress using TLC or HPLC ensures minimal byproduct formation.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use orthogonal analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm the cyclohexyl and piperidine moieties.

- HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity (>98% by area normalization).

- Mass spectrometry (MS) for molecular weight verification (expected [M+H]⁺: ~259.7 g/mol based on related compounds) .

- X-ray crystallography for definitive stereochemical assignment if crystalline forms are obtained .

Q. What strategies improve the solubility and stability of this compound in aqueous buffers?

Methodological Answer: The hydrochloride salt form enhances aqueous solubility by increasing polarity. For stability:

Q. How is the biological activity of this compound typically evaluated in vitro?

Methodological Answer: Standard assays include:

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of fine powders.

- In case of contact, rinse skin with soap/water and eyes with saline for 15 minutes. No acute toxicity data are available, so treat as a potential irritant .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Discrepancies may arise from off-target effects or assay-specific conditions. Mitigate by:

- Performing counter-screening against related enzymes/receptors (e.g., GPCR panels).

- Validating hits using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).

- Analyzing metabolite profiles via LC-MS to rule out degradation artifacts .

Q. What structural modifications enhance the target selectivity of 1-cyclohexylpiperidine-4-carboxylic acid derivatives?

Methodological Answer: Rational design approaches include:

- Introducing electron-withdrawing groups (e.g., -F, -Cl) on the cyclohexyl ring to modulate lipophilicity and binding pocket interactions.

- Replacing the carboxylic acid with bioisosteres (e.g., tetrazole) to improve metabolic stability.

- Comparative SAR studies with analogs like 1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride show that halogenation increases kinase inhibition selectivity .

Q. How do researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer: Follow ICH Q2(R1) guidelines:

- Establish linearity (1–100 µg/mL, R² >0.99) and precision (RSD <2% for intra-day/inter-day).

- Assess recovery rates (>90%) in biological fluids (plasma, urine) using protein precipitation or SPE.

- Perform forced degradation studies (heat, light, pH extremes) to confirm method robustness .

Q. What computational tools are used to predict the pharmacokinetic properties of this compound?

Methodological Answer:

Q. How can researchers investigate the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

- Microsomal incubations (human liver microsomes + NADPH) followed by LC-MS/MS to identify metabolites.

- CYP inhibition assays using fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein).

- Kinetic analysis (Km, Vmax) to determine mechanism-based inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.